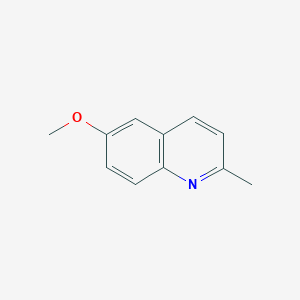

6-Methoxyquinaldine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGJQQFMJKMXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148246 | |

| Record name | 6-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-28-0 | |

| Record name | 6-Methoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyquinaldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyquinaldine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYQUINALDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC360F525A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 6-Methoxyquinaldine

Abstract

This technical guide delves into the historical discovery and foundational synthesis of 6-methoxyquinaldine (6-methoxy-2-methylquinoline), a pivotal heterocyclic compound. Its emergence is not marked by a singular event but is intricately woven into the fabric of late 19th-century organic chemistry, driven by the burgeoning dye industry and the quest for synthetic antimalarials. We will explore the intellectual and experimental landscape that led to its creation, focusing on the seminal Doebner-von Miller reaction. This guide provides a detailed examination of the reaction mechanism, a reconstructed historical experimental protocol, and the enduring significance of this scaffold in medicinal chemistry, particularly as a structural fragment of the renowned antimalarial, quinine.

Introduction: The Rise of Quinoline Chemistry

The latter half of the 19th century was a period of profound advancement in organic chemistry. The elucidation of the structure of benzene by August Kekulé in 1865 provided the theoretical framework for understanding aromatic compounds, unleashing a wave of synthetic exploration. Among the heterocyclic compounds that garnered significant attention was quinoline, first isolated from coal tar by Friedlieb Ferdinand Runge in 1834.[1] The structural similarity of the quinoline core to that of quinine, the only effective treatment for malaria at the time, ignited a fervent search for synthetic analogues. This pursuit, coupled with the demand for new synthetic dyes, laid the groundwork for the development of various methods for quinoline synthesis.

The Probable Genesis: The Doebner-von Miller Reaction

While a definitive "discovery" paper for this compound is not evident in the historical record, its first synthesis can be confidently attributed to the application of the Doebner-von Miller reaction, developed in the early 1880s by Oscar Doebner and Wilhelm von Miller.[2][3] This reaction, a variation of the Skraup synthesis, provided a versatile method for preparing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of a strong acid.[2][3]

The synthesis of this compound would have been a logical extension of this methodology, utilizing p-anisidine (p-methoxyaniline) as the aniline component and crotonaldehyde as the α,β-unsaturated carbonyl compound. The methoxy group of p-anisidine, being an electron-donating group, would have readily participated in the electrophilic aromatic substitution that is central to the cyclization step of the reaction.

Causality of Experimental Choices in the Doebner-von Miller Reaction

The choice of reactants and conditions in the Doebner-von Miller synthesis was guided by the mechanistic understanding of the time.

-

p-Anisidine: The availability of this substituted aniline from the reduction of the corresponding nitro compound made it an accessible starting material. The methoxy group at the para position directs the cyclization to form the 6-methoxy-substituted quinoline isomer exclusively.

-

Crotonaldehyde: As an α,β-unsaturated aldehyde, it provides the necessary four-carbon chain to form the pyridine ring of the quinoline system. The methyl group on the β-carbon ultimately becomes the 2-methyl group of the quinaldine product.

-

Acid Catalyst (e.g., Hydrochloric Acid or Sulfuric Acid): The strong acid serves multiple crucial roles. It protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. It also catalyzes the dehydration and cyclization steps.

-

Oxidizing Agent (often adventitious air or added nitrobenzene): The initial cyclization product is a dihydroquinoline. An oxidation step is required to aromatize the pyridine ring to form the stable quinoline system. In many early procedures, atmospheric oxygen served as the oxidant during the vigorous reaction conditions.

Visualizing the Doebner-von Miller Synthesis of this compound

Caption: Workflow of the Doebner-von Miller reaction for this compound synthesis.

Reconstructed Historical Experimental Protocol

Based on the general procedures for the Doebner-von Miller reaction described in the late 19th and early 20th centuries, a probable protocol for the first synthesis of this compound is as follows. It is important to note that these early reactions were often vigorous and produced significant amounts of tarry byproducts.[4]

Materials:

-

p-Anisidine

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

An oxidizing agent (e.g., nitrobenzene, though often omitted and relied on air oxidation)

-

Sodium Hydroxide solution (for neutralization)

-

Steam distillation apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A mixture of p-anisidine and concentrated hydrochloric acid was prepared in a reaction flask, forming the aniline hydrochloride salt.

-

The mixture was heated, and crotonaldehyde was added portion-wise to the hot, acidic solution. This slow addition was crucial to control the exothermic reaction.[4]

-

The reaction mixture was then heated under reflux for several hours, during which the solution would darken considerably due to the formation of polymeric byproducts.[5]

-

After cooling, the reaction mixture was made strongly alkaline with a sodium hydroxide solution to liberate the free quinoline base.

-

The crude this compound was then isolated from the tarry mixture by steam distillation.[4] The product, being steam-volatile, would co-distill with water.

-

The distillate, a milky emulsion, was collected and the this compound was separated from the aqueous layer. Further extraction of the aqueous layer with a suitable solvent (e.g., diethyl ether) would recover dissolved product.

-

The combined organic extracts were dried and the solvent removed. The crude product was then purified by fractional distillation under reduced pressure.

Data Summary Table:

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| p-Anisidine | C₇H₉NO | 123.15 | Colorless to yellowish liquid or solid |

| Crotonaldehyde | C₄H₆O | 70.09 | Colorless to straw-colored liquid |

| This compound | C₁₁H₁₁NO | 173.21 | Colorless to pale yellow oil |

The Quinine Connection: A Scaffold of Significance

The interest in 6-methoxyquinoline derivatives was significantly fueled by their structural relationship to quinine. Quinine, a complex alkaloid, features a 6-methoxyquinoline core. The German chemist Paul Rabe made significant contributions to the understanding of quinine's structure through extensive degradation studies in the early 20th century. His work, which involved breaking down the quinine molecule into smaller, identifiable fragments, would have undoubtedly involved the chemistry of 6-methoxyquinoline and its derivatives.

Rabe's later work on the partial synthesis of quinine further solidified the importance of the 6-methoxyquinoline scaffold. In 1918, Rabe and Karl Kindler reported the conversion of quinotoxine (a degradation product of quinine) back to quinine, a crucial step in what would later become the formal total synthesis of quinine by Woodward and Doering in 1944. This body of work highlighted the fundamental role of the 6-methoxyquinoline unit and undoubtedly spurred further investigation into the synthesis and properties of related compounds like this compound.

Visualizing the Structural Relationship

Caption: Relationship between Quinine, 6-Methoxyquinoline, and this compound.

Conclusion and Future Perspectives

The discovery of this compound was not a singular breakthrough but an evolutionary step in the systematic exploration of quinoline chemistry. Born out of the practical needs of the dye and pharmaceutical industries, its synthesis via the Doebner-von Miller reaction represents a classic example of the power of named reactions in expanding the chemical toolkit. The enduring legacy of this compound lies in its continued relevance as a building block in the synthesis of biologically active molecules. The historical context of its discovery serves as a testament to the interplay between fundamental research and applied science, a dynamic that continues to drive innovation in drug development and materials science today.

References

-

Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. [Link]

-

BIOSYNCE. (2023, October 17). What is the history of the discovery of quinoline? [Link]

-

Kaufman, T. S., & Rúveda, E. A. (2005). The Quest for Quinine: Those Who Won the Battles and Those Who Won the War. Angewandte Chemie International Edition, 44(6), 854-885. [Link]

- Wang, Z. (2010). Doebner-von Miller Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Smith, A. B., III, & Williams, R. M. (2008). Rabe Rest in Peace: Confirmation of the Rabe–Kindler Conversion of d-Quinotoxine Into Quinine: Experimental Affirmation of the Woodward–Doering Formal Total Synthesis of Quinine. Angewandte Chemie International Edition, 47(10), 1736-1740. [Link]

-

ResearchGate. (n.d.). What is the complete procedure for Doebner-von miller reaction? [Link]

Sources

An In-depth Technical Guide to the Early Synthesis of 6-Methoxyquinaldine

Introduction: The Significance of the Quinaldine Scaffold

6-Methoxyquinaldine, also known as 6-methoxy-2-methylquinoline, is a heterocyclic aromatic organic compound that has served as a crucial building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its core structure, the quinoline ring system, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The strategic placement of the methoxy group at the 6-position and the methyl group at the 2-position significantly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides a detailed exploration of the foundational, early synthetic methodologies that were pivotal in the initial preparation of this important chemical entity, with a focus on the underlying principles and practical considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the final product is paramount for successful synthesis, purification, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| p-Anisidine | C₇H₉NO | 123.15 | 57.2 | 243 | White solid, may appear grey-brown due to air oxidation[1] |

| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | 17-20[2] | 279-284[2] | Liquid[2] |

| This compound | C₁₁H₁₁NO | 173.21 | 48-51 | 165-167 (at 15 mmHg) | Solid |

Classic Synthetic Strategies: Building the Quinoline Core

The early syntheses of this compound and other quinoline derivatives were dominated by a few powerful, name reactions that remain fundamental to heterocyclic chemistry. These methods, while sometimes harsh by modern standards, provided the initial access to this important class of compounds.

The Doebner-von Miller Reaction: A Cornerstone of Quinaldine Synthesis

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a versatile and historically significant method for preparing quinolines.[3][4][5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[3] For the synthesis of this compound, p-anisidine serves as the aniline component.

Causality Behind Experimental Choices:

-

Starting Materials: p-Anisidine is selected due to the desired 6-methoxy substitution pattern on the resulting quinoline ring. The α,β-unsaturated carbonyl compound, often generated in situ from an aldol condensation, provides the three-carbon chain necessary to form the pyridine ring of the quinoline system. For this compound, crotonaldehyde (or its precursors) is the logical choice to introduce the 2-methyl group.

-

Acid Catalysis: Strong acids, such as sulfuric acid or hydrochloric acid, are essential for several steps in the reaction mechanism.[3] They protonate the carbonyl group of the α,β-unsaturated compound, activating it for nucleophilic attack by the aniline. The acid also catalyzes the cyclization and dehydration steps that lead to the final aromatic quinoline ring.

-

Oxidizing Agent: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6] This is often accomplished by an oxidizing agent present in the reaction mixture, which can be the α,β-unsaturated carbonyl compound itself or an added oxidant.

Reaction Mechanism and Workflow:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of study.[7][8] A generally accepted pathway involves the following key steps:

-

Michael Addition: The aniline (p-anisidine) undergoes a conjugate (Michael) addition to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

-

Dehydration: The dihydroquinoline intermediate is dehydrated under the acidic conditions.

-

Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product, this compound.

Caption: Workflow of the Doebner-von Miller synthesis of this compound.

Detailed Experimental Protocol (Generalized):

A generalized protocol for the Doebner-von Miller synthesis of this compound is as follows:

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of p-anisidine in a suitable solvent is prepared.

-

Concentrated hydrochloric acid or sulfuric acid is carefully added to the aniline solution.

-

Crotonaldehyde is added dropwise to the heated reaction mixture.

-

The reaction mixture is refluxed for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution).

-

The crude product is then extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by a suitable method, such as distillation or chromatography.

Trustworthiness and Self-Validation:

The success of the Doebner-von Miller synthesis can be monitored and validated at several stages. Thin-layer chromatography (TLC) can be used to follow the consumption of the starting materials and the formation of the product. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the purified product should also be compared to the literature value.

The Skraup Synthesis: A Classic Route to Quinolines

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is another fundamental method for preparing quinolines.[9] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[10] To synthesize this compound via a Skraup-type reaction, a modification is required where glycerol is replaced with a precursor that can generate crotonaldehyde in situ.

Causality Behind Experimental Choices:

-

Glycerol Dehydration: In the classic Skraup synthesis, glycerol is dehydrated by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[10] For the synthesis of this compound, a precursor to crotonaldehyde would be necessary to introduce the 2-methyl group.

-

Oxidizing Agent: Nitrobenzene corresponding to the aniline used (in this case, p-nitroanisole) is often used as the oxidizing agent and can also act as a solvent.[11] Arsenic pentoxide has also been historically used. The oxidizing agent is crucial for the final aromatization step.

-

Reaction Conditions: The Skraup reaction is notoriously exothermic and can be violent if not carefully controlled.[12] The use of a moderator, such as ferrous sulfate, is often employed to ensure a more controlled reaction.[11]

Reaction Mechanism and Workflow:

The mechanism of the Skraup synthesis shares similarities with the Doebner-von Miller reaction and involves the following key transformations:

-

Formation of the α,β-Unsaturated Carbonyl: Glycerol is dehydrated to acrolein (or a crotonaldehyde precursor is used).

-

Michael Addition: The aniline (p-anisidine) adds to the α,β-unsaturated carbonyl.

-

Cyclization and Dehydration: The intermediate cyclizes and dehydrates to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline is oxidized to 6-methoxyquinoline (if acrolein is used) or this compound (if a crotonaldehyde precursor is used).

Caption: Generalized workflow of the Skraup synthesis for this compound.

Detailed Experimental Protocol (Generalized from a 6-Methoxyquinoline Synthesis):

The following is a generalized protocol adapted from a known synthesis of 6-methoxyquinoline, which can be modified for this compound by using a suitable crotonaldehyde precursor.[11]

-

In a large reaction vessel, p-anisidine, glycerol, p-methoxy nitrobenzene (as the oxidizing agent), ferrous sulfate, and boric acid are combined.[11]

-

Concentrated sulfuric acid is slowly added dropwise to the stirred mixture.[11]

-

The reaction mixture is heated to around 140°C and refluxed for several hours.[11]

-

After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution to a pH of approximately 5.5.[11]

-

Any resinous material is removed, and the solid is collected by suction filtration.[11]

-

The solid is washed with distilled water and then with ethyl acetate.[11]

-

The organic phases are combined, and the aqueous phase is extracted with ethyl acetate.[11]

-

The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the crude product.[11]

Trustworthiness and Self-Validation:

Due to the potentially vigorous nature of the Skraup reaction, careful temperature control and monitoring are critical for safety and to minimize side reactions.[12] As with the Doebner-von Miller reaction, TLC is a valuable tool for monitoring the reaction's progress. The final product must be rigorously characterized using spectroscopic techniques (NMR, MS) and its physical properties (melting point) compared with established data.

The Combes Quinoline Synthesis: An Alternative Approach

The Combes quinoline synthesis, first reported in 1888, offers another route to substituted quinolines.[13][14] This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][15] To synthesize this compound using this method, p-anisidine would be reacted with acetylacetone (2,4-pentanedione).

Causality Behind Experimental Choices:

-

Reactants: The choice of p-anisidine ensures the 6-methoxy substitution. Acetylacetone is the β-diketone that will provide the necessary carbon framework to form the pyridine ring with a methyl group at the 2-position and another at the 4-position.

-

Acid Catalyst: A strong acid, such as sulfuric acid or polyphosphoric acid (PPA), is required to catalyze the condensation and subsequent cyclization.[13][15]

Reaction Mechanism and Workflow:

The Combes synthesis proceeds through the following key steps:

-

Enamine Formation: The aniline (p-anisidine) condenses with one of the carbonyl groups of the β-diketone (acetylacetone) to form an enamine intermediate.

-

Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution to close the ring.

-

Dehydration: The resulting intermediate is dehydrated to form the aromatic quinoline product.

Sources

- 1. p-Anisidine - Wikipedia [en.wikipedia.org]

- 2. 6-Methoxyquinoline for synthesis 5263-87-6 [sigmaaldrich.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Doebner-Miller Reaction [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]

- 11. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. iipseries.org [iipseries.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 6-Methoxyquinaldine: Core Properties and Applications

Foreword: The Quinoline Core in Modern Science

In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, aromatic framework provides an ideal backbone for molecular design. When substituted with specific functional groups, such as the methoxy and methyl groups in this compound (also known as 6-methoxy-2-methylquinoline), its utility expands significantly. The methoxy group, in particular, is a common feature in many approved drugs, where it modulates ligand-target binding, improves physicochemical properties, and fine-tunes metabolic stability.[3] This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals who seek to leverage its fundamental properties in their work.

Core Physicochemical & Structural Properties

This compound is a solid at room temperature, characterized by the fusion of a benzene ring and a pyridine ring, with substituents at the 6- and 2-positions, respectively.[4] Its empirical formula is C₁₁H₁₁NO.

| Property | Value | Source(s) |

| CAS Number | 1078-28-0 | [4][5][6][7] |

| Molecular Formula | C₁₁H₁₁NO | [4][5] |

| Molecular Weight | 173.21 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 62-64 °C | |

| Flash Point | 62 °C | |

| IUPAC Name | 6-methoxy-2-methylquinoline | [6] |

| Synonyms | This compound, 2-Methyl-6-methoxyquinoline | [4][6] |

| SMILES String | COc1ccc2nc(C)ccc2c1 | |

| InChI Key | NAGJQQFMJKMXJQ-UHFFFAOYSA-N | [6] |

Synthesis Pathways: The Doebner-von Miller Reaction

The synthesis of the this compound scaffold is classically achieved via reactions that construct the quinoline ring system. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is a robust method for this purpose.[8][9] This pathway involves the reaction of an aniline (in this case, p-anisidine) with an α,β-unsaturated aldehyde or ketone. The reaction proceeds through a Michael addition followed by cyclization and dehydration, and finally, aromatization via oxidation to yield the quinoline product.

Conceptual Synthesis Workflow

The diagram below outlines the logical flow for the synthesis of a substituted quinoline like this compound, starting from the key precursors.

Step-by-Step Experimental Protocol (General)

This protocol is a generalized representation based on established quinoline synthesis methodologies.[8][10]

-

Reaction Setup : To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add p-anisidine and the acid catalyst (e.g., concentrated sulfuric or hydrochloric acid) in a suitable solvent.

-

Addition of Aldehyde : Slowly add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) to the mixture. An exothermic reaction may occur, requiring controlled addition and cooling.

-

Addition of Oxidant : Introduce the oxidizing agent. In classic Skraup-type syntheses, arsenic acid, nitrobenzene, or ferrous sulfate can be used.[8] The choice of oxidant is critical for achieving high yield and avoiding side reactions.

-

Reflux : Heat the reaction mixture to reflux for several hours to ensure complete cyclization and aromatization.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization : After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base solution (e.g., sodium hydroxide) to a slightly basic or neutral pH.[8]

-

Workup - Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification : Wash the combined organic phase with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity & Key Applications

The chemical personality of this compound is dictated by its three key structural components: the electron-rich methoxy-substituted benzene ring, the relatively electron-poor pyridine ring, and the reactive C2-methyl group. This architecture makes it a versatile intermediate in organic synthesis and drug discovery.

Applications in Drug Development and Biology

The quinoline core is a cornerstone of many pharmaceuticals. This compound serves as a valuable starting material or structural motif in several areas of medicinal chemistry.

-

P-glycoprotein (P-gp) Inhibitors : Derivatives of 6-methoxy-2-arylquinolines have been synthesized and evaluated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer cells.[11] Modifying the scaffold allows for fine-tuning of inhibitory activity.

-

Antimalarial Agents : The 8-amino-6-methoxyquinoline pharmacophore is the central element in crucial antimalarial drugs like primaquine and tafenoquine.[9] Research into new hybrids linking this core to other moieties, such as tetrazoles, continues in the search for next-generation therapies against resistant strains of P. falciparum.[9]

-

Fluorescent Probes : The rigid, aromatic nature of the quinoline ring system imparts fluorescent properties. This compound has been used as a precursor in the synthesis of RNA-specific fluorescent probes for live-cell imaging applications.

The diagram below illustrates the role of this compound as a versatile scaffold.

Analytical Characterization

Accurate structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive analysis of this compound.[12][13][14]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides detailed information on the proton environment. Expected signals include a singlet for the C2-methyl group, a singlet for the C6-methoxy group, and a series of aromatic signals corresponding to the protons on the quinoline ring.[15][16]

-

¹³C NMR : Reveals the number of unique carbon atoms. Characteristic signals include those for the methyl and methoxy carbons, as well as distinct peaks for the aromatic and heterocyclic carbons.[11]

-

-

Infrared (IR) Spectroscopy : IR spectra show characteristic absorption bands for the functional groups present, including C-H stretching (aromatic and aliphatic), C=C and C=N stretching within the aromatic ring system, and C-O stretching of the methoxy ether group.

-

Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 173.21.[6]

-

UV-Visible Spectroscopy : The extended aromatic system of quinoline results in strong absorption in the UV region, a property useful for quantitative analysis.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a standard method for assessing the purity of this compound and for quantitative analysis.[17] A C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) provides excellent separation.[17][18]

-

Gas Chromatography (GC) : As a compound with sufficient volatility, GC is also a suitable technique for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.[19]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following information is synthesized from available Safety Data Sheets (SDS).[20][21]

-

Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab clothing to prevent skin exposure.[20] In case of dust or aerosol generation, use a NIOSH/MSHA-approved respirator.[22]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[20] Avoid contact with skin, eyes, and clothing.[20] Do not ingest or inhale.[21] Wash hands thoroughly after handling.[22]

-

Storage : Store in a dry, cool, and well-ventilated place.[20] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[20]

-

First Aid Measures :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[21]

-

Skin : Wash off with soap and plenty of water. Remove contaminated clothing.[23]

-

Ingestion : If swallowed, seek immediate medical assistance.[20]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[23]

-

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile molecular tool. Its fundamental properties—a stable yet reactive heterocyclic core, inherent fluorescence, and proven utility as a pharmacophore—make it a compound of significant interest. For researchers in medicinal chemistry, materials science, and chemical biology, a thorough understanding of its synthesis, reactivity, and analytical profile is the first step toward unlocking its full potential in creating novel drugs and advanced functional materials.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 6-methoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methoxyquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 6-Methoxyquinoline. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-methoxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Asadi, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 436–448. Retrieved from [Link]

-

Melzer, N., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. Retrieved from [Link]

-

SIELC Technologies. (2018). Quinoline, 6-methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Dow, G. S., & Jessen, B. A. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry, 67(13), 10393–10461. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Chemazon. (2023). IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. YouTube. Retrieved from [Link]

-

Neuman, R. C. (n.d.). Chapter 5: Organic Spectrometry. Retrieved from [Link]

-

ATSDR. (n.d.). Chapter 7: ANALYTICAL METHODS. Retrieved from [Link]

-

Bull, J. A., et al. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 1141–1179. Retrieved from [Link]

-

Fazio, F., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(11), 5900. Retrieved from [Link]

-

Asadipour, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(14), 5510. Retrieved from [Link]

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Quinoline, 6-methoxy-2-methyl- [webbook.nist.gov]

- 7. CAS 1078-28-0 | 4H07-1-Y6 | MDL MFCD00006761 | 6-Methoxy-2-methylquinoline | SynQuest Laboratories [synquestlabs.com]

- 8. guidechem.com [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 11. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lehigh.edu [lehigh.edu]

- 13. youtube.com [youtube.com]

- 14. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 15. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Quinoline, 6-methoxy- | SIELC Technologies [sielc.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.no [fishersci.no]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Methoxyquinaldine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinaldine, systematically known as 6-methoxy-2-methylquinoline, is a heterocyclic aromatic compound belonging to the quinoline family. Its structural scaffold is a key pharmacophore and a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, covering its core physicochemical properties, a detailed, field-proven protocol for its synthesis via the Doebner-Miller reaction, insights into its characterization, and its applications as a crucial building block in the development of therapeutic agents and functional molecules. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and organic synthesis.

Core Properties and Identification

This compound is a crystalline solid at room temperature, distinguished by the presence of a methoxy group on the benzene ring and a methyl group on the pyridine ring of the quinoline core. These substitutions significantly influence the molecule's electronic properties, solubility, and reactivity, making it a valuable precursor for further chemical modification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1078-28-0 | [1] |

| IUPAC Name | 6-methoxy-2-methylquinoline | |

| Synonyms | This compound | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| Appearance | White to orange/green crystalline powder | [1] |

| Melting Point | 64 - 68 °C | [1] |

Synthesis of this compound via the Doebner-Miller Reaction

The most established and reliable method for synthesizing 2-methylquinolines (quinaldines) is the Doebner-Miller reaction. This acid-catalyzed cyclization reaction utilizes an aromatic amine and an α,β-unsaturated carbonyl compound. For this compound, the key precursors are p-anisidine and crotonaldehyde.

Mechanistic Rationale

The Doebner-Miller reaction proceeds through a series of well-understood steps. The causality behind the experimental choices is as follows:

-

Acid Catalysis: A strong acid (typically HCl or H₂SO₄) is essential. It serves two primary purposes: it protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack, and it facilitates the dehydration and subsequent cyclization steps.

-

Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the p-anisidine to the activated crotonaldehyde. This is a critical bond-forming step that establishes the basic carbon-nitrogen framework.

-

Cyclization and Dehydration: The intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks a protonated carbonyl or iminium species. This is followed by a dehydration step, which drives the reaction towards the formation of the dihydroquinoline ring.

-

Oxidation: The resulting dihydroquinoline intermediate is not fully aromatic and is subsequently oxidized to the stable quinoline ring system. This final step is often accomplished by an oxidizing agent present in the reaction mixture or by air (O₂) oxidation, leading to the aromatic this compound product.

A significant challenge in the Doebner-Miller synthesis is the potential for polymerization of the α,β-unsaturated aldehyde under strong acidic conditions, leading to tar formation and reduced yields. The following protocol is optimized to control the reaction rate and minimize these side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established Doebner-Miller procedures for synthesizing substituted quinaldines.

Materials:

-

p-Anisidine

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and addition funnel

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 molar equivalent) and 6 M hydrochloric acid.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C). This ensures the formation of the aniline hydrochloride salt and provides the necessary activation energy.

-

Slow Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 molar equivalents) in a minimal amount of toluene. Add this solution dropwise to the refluxing p-anisidine hydrochloride solution over 1-2 hours.

-

Expert Insight: The slow, controlled addition of the aldehyde is crucial. It maintains a low instantaneous concentration of crotonaldehyde, favoring the desired reaction pathway over acid-catalyzed self-polymerization, thereby minimizing tar formation[2].

-

-

Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture by slowly adding a concentrated NaOH solution until the pH is basic (pH > 10). This step deprotonates the quinoline product, making it soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the Doebner-Miller synthesis of this compound.

Sources

An In-Depth Technical Guide to 6-Methoxyquinaldine for Advanced Research and Development

Introduction

6-Methoxyquinaldine, systematically known as 6-methoxy-2-methylquinoline, is a heterocyclic aromatic organic compound belonging to the quinoline family. Its structure, featuring a methoxy group on the benzene ring and a methyl group on the pyridine ring, makes it a pivotal precursor and a versatile building block in the synthesis of a wide array of functional molecules. For researchers and professionals in drug development, medicinal chemistry, and materials science, a thorough understanding of this compound's properties, synthesis, and reactive potential is crucial. This guide provides a comprehensive technical overview of this compound, moving from its fundamental molecular identity to its synthesis and significant applications, with a focus on the causality behind the scientific methodologies.

Section 1: Core Molecular Identity

A precise understanding of a molecule's structure and properties is the foundation of all subsequent research and development. This section delineates the essential identifiers and physicochemical characteristics of this compound.

Chemical Structure

This compound consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is substituted at position 6 of the benzene ring, and a methyl group (-CH₃) is at position 2 of the pyridine ring.[1]

Caption: Chemical structure of 6-methoxy-2-methylquinoline.

Nomenclature and Identifiers

-

IUPAC Name : 6-methoxy-2-methylquinoline[1]

-

Common Name : this compound[1]

-

CAS Number : 1078-28-0[1]

-

Molecular Formula : C₁₁H₁₁NO[1]

Physicochemical Properties

The quantitative properties of this compound are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Varies; may be a solid or liquid at room temperature | [2] |

| Melting Point | 17-20 °C | [2] |

| Boiling Point | 140-146 °C at 15 mmHg | [3] |

| Density | ~1.15 g/mL at 20 °C | [3] |

| Solubility | Very slightly soluble in water; soluble in common organic solvents like ethanol and chloroform. | [4] |

| Refractive Index (n20/D) | ~1.625 | [3] |

Section 2: Synthesis and Mechanistic Insights

The construction of the this compound scaffold is most classically achieved via the Doebner-von Miller reaction . This acid-catalyzed reaction provides a robust and direct route to quinoline derivatives from readily available starting materials.

The Doebner-von Miller Reaction: A Mechanistic Overview

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines by reacting an aromatic amine with an α,β-unsaturated carbonyl compound.[5][6] For this compound, the key reactants are p-anisidine (4-methoxyaniline) and an α,β-unsaturated aldehyde, typically crotonaldehyde .[7]

The causality behind this choice is twofold:

-

p-Anisidine provides the benzene ring with the required methoxy group at the correct position, which will become position 6 in the final quinoline ring system.

-

Crotonaldehyde (or its precursors like acetaldehyde which dimerize in situ) provides the three-carbon chain necessary to form the pyridine ring, with the methyl group correctly positioned to become the substituent at position 2.[8]

The reaction proceeds through a series of steps catalyzed by a strong acid (e.g., hydrochloric or sulfuric acid) and often a mild oxidant:

-

Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the p-anisidine to the protonated crotonaldehyde.[8]

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks a carbonyl-derived electrophilic center, forming the second ring.[7]

-

Dehydration & Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to form the stable, aromatic quinoline ring system. The oxidant can be an external agent or even another molecule of the Schiff base intermediate.[8]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the established principles of the Doebner-von Miller reaction.[1][7][9] It is designed as a self-validating system where reaction progress can be monitored and the final product is purified to meet analytical standards.

Materials:

-

p-Anisidine (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde (or Paraldehyde as a precursor) (~2.5 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) or another Lewis acid catalyst (optional, but recommended)

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Chloroform or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

-

Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of p-anisidine (1.0 eq) in aqueous hydrochloric acid. Cool the mixture in an ice bath.

-

Reagent Addition: While stirring vigorously, slowly add crotonaldehyde (or paraldehyde) dropwise to the cooled aniline solution. The slow addition is critical to control the initial exothermic reaction and prevent the polymerization of the aldehyde, which is a common cause of tar formation and low yields.[1]

-

Catalysis and Reflux: After the addition is complete, add the Lewis acid catalyst (e.g., ZnCl₂). Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 9). This step is crucial as it deprotonates the quinoline hydrochloride salt, liberating the free base product.

-

Isolation - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as chloroform or dichloromethane.[7] The organic layers contain the crude this compound.

-

Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a dark oil or solid.

-

Final Purification: For high-purity material required in drug development, the crude product should be purified by vacuum distillation or column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Materials Science

The rigid, heterocyclic structure of this compound makes it an attractive scaffold for interacting with biological targets and a valuable component in functional materials.

Role as a Pharmacophore Scaffold

The quinoline ring is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[9] The methoxy group, in particular, is known to increase potency and decrease toxicity in some classes of quinoline-based antibiotics. This compound serves as a key intermediate in the synthesis of pharmaceuticals for a wide range of conditions, including:

-

Heart disease and hypertension

-

Asthma and ulcers

-

Non-nucleoside inhibitors of HIV-1 reverse transcriptase

Precursor to Biologically Active Molecules

Researchers utilize this compound as a starting point for more complex molecules. For instance, it is a building block in the synthesis of novel 6-methoxy-2-arylquinolines, which have been investigated as potent inhibitors of P-glycoprotein (P-gp). P-gp is a transporter protein responsible for multidrug resistance in cancer, and its inhibition is a key strategy for improving the efficacy of chemotherapy.

Application in Functional Materials

Beyond pharmaceuticals, the fluorescent nature of the quinoline core allows for the use of this compound in the development of functional materials. It is used as a precursor in the synthesis of:

-

Fluorescent sensors for detecting metal ions like zinc.[3]

-

Inhibitors of bacterial DNA gyrase and topoisomerase.[3]

-

Cobalt-based ternary metal-organic complexes with magnetic properties.[3]

Conclusion

This compound is more than a simple chemical; it is a highly versatile and valuable platform for innovation in science. Its well-defined structure, accessible synthesis via the Doebner-von Miller reaction, and its role as a precursor to a vast range of biologically active and materially significant compounds underscore its importance. For researchers in drug discovery and materials science, mastery of its chemistry opens doors to new therapeutic agents, advanced diagnostic tools, and novel functional materials. This guide provides the foundational knowledge necessary to leverage the full potential of this critical chemical intermediate.

References

- Benchchem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.

-

Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 416–428. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70648, this compound. Retrieved from [Link]

-

ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

- ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis.

-

Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a.

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

- University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Retrieved from University of the Sunshine Coast website.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

- Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

- Guidechem. (n.d.). What is the synthesis method of 6-Methoxyquinoline?.

- MedChemExpress. (n.d.). 6-Methoxyquinoline (p-Quinanisole).

- ChemScene. (n.d.). 5263-87-6 | 6-Methoxyquinoline.

- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. iipseries.org [iipseries.org]

- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Methoxyquinaldine in Different Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 6-methoxyquinaldine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a robust theoretical framework for understanding solubility, detailed experimental protocols for its determination, and guidance on data interpretation and application. By equipping the reader with both the "why" and the "how," this guide empowers laboratories to generate reliable and reproducible solubility data for this compound, a critical parameter for advancing its application in research and development.

Introduction to this compound: A Molecule of Growing Importance

This compound, with the chemical formula C₁₁H₁₁NO, is a derivative of quinaldine (2-methylquinoline).[5] Its structure, featuring a quinoline core with a methoxy group at the 6-position, makes it a valuable building block in the synthesis of more complex molecules. The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2][6] The methoxy group can further modulate the pharmacokinetic and pharmacodynamic properties of these molecules.[2]

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like."[12][13] This adage is a simplified but effective way to understand that a solute will dissolve best in a solvent that has a similar polarity.[14][15] The dissolution process involves the breaking of intermolecular forces within the solute (solute-solute interactions) and the solvent (solvent-solvent interactions) and the formation of new intermolecular forces between the solute and the solvent (solute-solvent interactions).

Key Factors Influencing the Solubility of this compound:

-

Polarity: this compound possesses both polar and non-polar characteristics. The quinoline ring system is largely aromatic and thus non-polar, while the nitrogen atom and the methoxy group introduce polarity through their lone pairs of electrons and electronegativity. The overall polarity of the molecule will determine its affinity for polar or non-polar solvents. One can predict that it will exhibit limited solubility in highly polar solvents like water and greater solubility in solvents of intermediate polarity or non-polar solvents that can engage in π-π stacking interactions with the aromatic ring system.

-

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility of this compound due to this interaction.

-

Molecular Size and Shape: Larger molecules can sometimes be more difficult to solvate, as it requires the creation of a larger cavity in the solvent.[16]

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[17][18] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Detailed Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a vial. An amount that is visibly in excess of what is expected to dissolve is sufficient.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator within a constant temperature bath (e.g., 25 °C or 37 °C for biorelevant studies).[10]

-

Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[8][17] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Concentration Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value is the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 5. This compound | C11H11NO | CID 70648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. biorelevant.com [biorelevant.com]

- 11. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.ws [chem.ws]

- 13. Khan Academy [khanacademy.org]

- 14. homework.study.com [homework.study.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to 6-Methoxyquinaldine and its Derivatives: Synthesis, Mechanisms, and Applications

Abstract

6-Methoxyquinaldine, a methylated derivative of 6-methoxyquinoline, serves as a pivotal scaffold in synthetic and medicinal chemistry. Its structural framework is foundational to a class of compounds exhibiting a wide array of biological activities, most notably as antimalarial agents. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, the preparation of its key derivatives, and their mechanisms of action. We will delve into the critical role of 8-aminoquinoline derivatives in combating relapsing malaria, explore emerging applications in oncology, and discuss the potential of this heterocyclic system in materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the experimental methodologies surrounding this important chemical entity.

The this compound Core: Structure and Significance

This compound, systematically named 6-methoxy-2-methylquinoline, is an aromatic heterocyclic compound with the chemical formula C₁₁H₁₁NO.[1] The structure consists of a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The defining features of this compound are a methoxy group (-OCH₃) at the 6-position of the benzene ring and a methyl group (-CH₃) at the 2-position of the pyridine ring.

The strategic placement of these functional groups imparts specific chemical properties that make this compound a valuable precursor in organic synthesis. The quinoline nitrogen is basic, allowing for salt formation and influencing the molecule's pharmacokinetic properties. The methoxy group is an electron-donating group that can influence the reactivity of the benzene ring in electrophilic substitution reactions. The methyl group at the 2-position (the "quinaldine" nomenclature) is a key feature that distinguishes it from its parent compound, 6-methoxyquinoline, and is often a starting point for further functionalization.

The primary significance of the this compound scaffold lies in its role as a precursor to a range of pharmacologically active molecules, particularly the 8-aminoquinoline class of antimalarial drugs.

Synthesis of this compound and Key Precursors

The synthesis of the this compound core can be achieved through several established methods for quinoline synthesis. The Doebner-von Miller reaction is a classical and effective approach.

Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds.[2] For the synthesis of this compound, p-anisidine (4-methoxyaniline) is reacted with crotonaldehyde.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

Causality: This protocol is designed to facilitate the acid-catalyzed cyclization of p-anisidine with crotonaldehyde. The use of a strong acid like hydrochloric acid is crucial for protonating the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. The subsequent steps involve dehydration and an oxidative aromatization to form the stable quinoline ring. Gradual addition of crotonaldehyde is recommended to control the exothermic nature of the reaction and minimize the formation of polymeric side products.

Materials:

-

p-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde

-

Toluene or other suitable solvent

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of p-anisidine (1.0 equivalent) in aqueous hydrochloric acid (e.g., 6 M).

-

Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in a suitable solvent like toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing p-anisidine hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 6-Methoxy-8-nitroquinaldine: A Key Intermediate

For the development of many important derivatives, particularly the 8-aminoquinolines, a nitro group is introduced at the 8-position. This is typically achieved through a Skraup reaction using 4-methoxy-2-nitroaniline as the starting material, followed by the introduction of the methyl group at the 2-position.

Key Derivatives and their Synthesis

The true value of this compound is realized in its conversion to a variety of functionalized derivatives. The most prominent among these are the 8-aminoquinoline derivatives, which form the backbone of several antimalarial drugs.

Synthesis of 8-Amino-6-methoxyquinaldine Derivatives

The synthesis of 8-amino-6-methoxyquinaldine derivatives begins with the reduction of the corresponding 8-nitro compound.

Experimental Protocol: Reduction of 6-Methoxy-8-nitroquinaldine

Causality: The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. The choice of solvent (e.g., ethanol or ethyl acetate) is important for substrate solubility and catalyst activity. The reaction is monitored by the uptake of hydrogen or by TLC to ensure complete conversion without over-reduction of the quinoline ring.

Materials:

-

6-Methoxy-8-nitroquinaldine

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Celite or other filter aid

Procedure:

-

Dissolve 6-methoxy-8-nitroquinaldine in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter pad with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield 8-amino-6-methoxyquinaldine.

The resulting 8-amino-6-methoxyquinaldine can then be alkylated at the amino group to introduce various side chains, which are crucial for antimalarial activity. For example, reaction with a suitably protected aminoalkyl halide, followed by deprotection, yields the final drug candidates.

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of therapeutic agents, particularly for infectious diseases and oncology.

Antimalarial Agents: The 8-Aminoquinoline Class

Derivatives of 8-amino-6-methoxyquinoline are the only class of drugs approved for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. These parasites can lie dormant in the liver as hypnozoites, causing recurrent infections.

Mechanism of Action: The antimalarial action of 8-aminoquinolines is not fully elucidated but is believed to involve a two-step biochemical relay:

-

Metabolic Activation: The parent drug is a prodrug that is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6), to form reactive quinone-imine intermediates.

-

Generation of Reactive Oxygen Species (ROS): These reactive metabolites undergo redox cycling, which generates significant amounts of ROS. The resulting oxidative stress is thought to damage parasite macromolecules and disrupt essential cellular processes, leading to the death of the hypnozoites.

A significant challenge with 8-aminoquinolines is their potential to cause severe hemolysis in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. Therefore, G6PD screening is essential before initiating treatment.

| Derivative Class | Target | Efficacy | Reference |

| 8-Aminoquinolines | P. vivax & P. ovale hypnozoites | Radical cure of relapsing malaria | [3] |

| 4-Substituted-8-amino-6-methoxyquinolines | Plasmodium species | Varied antimalarial activity | [3] |

Anticancer Activity